Chloromebuform
Description
Structure
3D Structure
Properties
IUPAC Name |
N-butyl-N'-(4-chloro-2-methylphenyl)-N-methylmethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2/c1-4-5-8-16(3)10-15-13-7-6-12(14)9-11(13)2/h6-7,9-10H,4-5,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDYXRYNDPEKLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C=NC1=C(C=C(C=C1)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058074 | |
| Record name | Chloromebuform | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37407-77-5 | |
| Record name | N-Butyl-N′-(4-chloro-2-methylphenyl)-N-methylmethanimidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37407-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloromebuform [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037407775 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloromebuform | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CHLOROMEBUFORM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U0Y7KDS1X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Pathways and Derivatization Strategies of Chloromebuform
Established Synthetic Methodologies for Chloromebuform
Based on the structure of this compound, established synthetic methodologies would likely involve reactions that assemble the N-butyl, N-methyl, and 4-chloro-o-tolyl moieties around a formamidine (B1211174) core. Although specific schemes for this compound were not explicitly detailed in the examined sources, the synthesis of related formamidine derivatives and other organic compounds mentioned in the patents often involves standard organic transformations.
Foundational Reaction Mechanisms in this compound Synthesis
The formation of the formamidine functional group (R₂N-C=NR) typically involves condensation reactions. A plausible foundational reaction mechanism could involve the reaction of a substituted aniline (B41778) (specifically, 4-chloro-2-methylaniline) with a reagent that provides the formyl carbon and the other nitrogen atom, followed by alkylation steps to introduce the butyl and methyl groups on the appropriate nitrogen atoms. Alternatively, the formamidine could be constructed from a substituted amine and a suitable formylating agent, followed by reaction with the substituted aniline.
General synthetic techniques mentioned in the context of preparing various organic compounds, which could be relevant to formamidine synthesis, include oxidation reactions, reduction reactions, hydrolysis reactions, coupling reactions, aromatic nucleophilic or electrophilic substitution reactions, nucleophilic substitution reactions, and nucleophilic addition reactions. nih.gov N-alkylation reactions, often carried out in the presence of a base and a solvent, are also commonly employed in the synthesis of compounds containing substituted amino groups.
Advancement of Novel Synthetic Routes and Process Optimization
The development of novel synthetic routes and the optimization of chemical processes are ongoing efforts in organic chemistry, driven by the need for improved efficiency, reduced environmental impact, and enhanced product quality. While specific advancements for this compound synthesis were not found in the provided search results, general principles and methodologies in synthetic chemistry are applicable to the production of various organic compounds, including formamidines.
Principles of Green Chemistry in this compound Production
Applying the principles of green chemistry to the synthesis of compounds like this compound would involve designing processes that reduce or eliminate the use and generation of hazardous substances. This includes minimizing waste, maximizing atom economy, using less hazardous chemicals and solvents, designing for energy efficiency, and utilizing renewable feedstocks where possible. The concept of Process Mass Intensity (PMI), which measures the total mass of materials used per unit mass of product, is a key metric in evaluating the environmental footprint of a synthetic route. Implementing green chemistry principles can lead to cleaner air and water, increased safety for workers, and safer products. Although specific green chemistry applications for this compound synthesis were not detailed, the general drive towards sustainable chemical processes suggests that such considerations would be relevant in developing or optimizing its production.
Catalytic Systems for Enhanced Synthetic Efficiency and Selectivity
Catalysis plays a critical role in modern organic synthesis by increasing reaction rates, allowing for milder reaction conditions, and improving selectivity, including regioselectivity and stereoselectivity. Various types of catalytic systems, including homogeneous, heterogeneous, organocatalysis, and biocatalysis, are employed to enhance synthetic efficiency. Transition metal-catalyzed processes are known for certain organic transformations. The rational design and optimization of catalyst systems are crucial for developing more efficient and environmentally tolerant processes. While the provided information does not specify catalytic systems used for this compound synthesis, the application of appropriate catalysts could potentially improve the yield and purity of this compound and its intermediates, aligning with efforts for process optimization.
Rational Design and Synthesis of this compound Analogues and Derivatives
The rational design and synthesis of analogues and derivatives of biologically active compounds like this compound are common strategies in chemical research to explore structure-activity relationships and potentially identify compounds with improved properties. The presence of this compound listed alongside numerous other pesticides in various patent documents suggests that research and synthesis of related formamidine derivatives have been of interest. nih.gov
Mechanistic Investigations of Chloromebuform S Biological Action
Molecular Target Elucidation in Pest Organisms
The primary mode of action for formamidine (B1211174) insecticides is their interaction with the nervous system of pest organisms. This interaction is multifaceted, with a principal target being the receptors for the neurotransmitter and neuromodulator, octopamine (B1677172).
Receptor Binding Studies and Ligand-Interaction Dynamics
Research on formamidines indicates that these compounds act as agonists at octopamine receptors in the central nervous system of insects and acarines. oup.comwikipedia.orgnih.gov Octopamine, a biogenic amine, is involved in the regulation of various physiological and behavioral processes in invertebrates, including arousal, locomotion, and metabolic rate. By mimicking octopamine, formamidines like Chloromebuform are thought to bind to these receptors and trigger a cascade of downstream signaling events.
This binding leads to a state of hyperexcitation in the nervous system. wikipedia.org The interaction is believed to cause a conformational change in the receptor, initiating a signal transduction pathway that would normally be under the control of endogenous octopamine. The continuous stimulation of these receptors by the insecticide leads to uncontrolled nervous activity, paralysis, and ultimately the death of the pest. wikipedia.org While specific kinetic data for this compound's binding to octopamine receptors are not available, the agonistic activity of related formamidines has been well-documented. oup.comnih.gov
The following table summarizes the proposed molecular targets of formamidine insecticides based on studies of compounds structurally similar to this compound.
| Molecular Target | Proposed Mechanism of Interaction | Key References |
| Octopamine Receptors | Agonistic activity, mimicking the endogenous ligand octopamine. | oup.comwikipedia.orgnih.gov |
| Monoamine Oxidase (MAO) | Inhibition of the enzyme, leading to altered levels of biogenic amines. | osu.edunih.govmsdvetmanual.com |
| Alpha-Adrenergic Receptors | Agonistic activity, particularly in mammals, contributing to toxicity. | wikipedia.orgmsdvetmanual.comnih.gov |
| Prostaglandin Synthesis | Inhibition of prostaglandin synthase. | wikipedia.orgosu.edu |
| Histamine H1 Receptors | Inhibitory effects. | osu.edumsdvetmanual.com |
Enzyme Inhibition Kinetics and Associated Biochemical Pathways
In addition to their primary action on octopamine receptors, formamidines have been shown to inhibit the activity of monoamine oxidase (MAO). osu.edunih.govmsdvetmanual.com MAO is a crucial enzyme responsible for the degradation of biogenic amines, including octopamine, serotonin, and dopamine. By inhibiting MAO, formamidines can cause an accumulation of these neurotransmitters in the synaptic cleft, further contributing to the overstimulation of the nervous system. nih.gov
The inhibition of MAO disrupts the normal regulation of neuronal signaling pathways. The elevated levels of biogenic amines can lead to a range of physiological and behavioral abnormalities in pests. The precise kinetics of MAO inhibition by this compound have not been elucidated, but the effect is a recognized secondary mechanism for the formamidine class.
Cellular and Subcellular Effects of this compound
The molecular interactions of formamidines translate into significant disruptions at the cellular and subcellular levels, primarily within the nervous system of the target pest.
Disruption of Neurotransmission Systems and Ion Channel Modulation
The agonistic effect of formamidines on octopamine receptors leads to a profound disruption of neurotransmission. The persistent activation of these receptors results in an uncontrolled firing of neurons. This hyperexcitability is a key feature of formamidine toxicity. wikipedia.org While formamidines are not known to directly bind to ion channels in the same manner as other classes of insecticides, their action on octopamine receptors can indirectly modulate ion channel activity.
Octopamine receptors are G-protein coupled receptors, and their activation can lead to changes in the intracellular concentrations of second messengers like cyclic AMP (cAMP). wikipedia.orgmsdvetmanual.com These second messengers can, in turn, influence the phosphorylation state and gating properties of various ion channels, leading to alterations in neuronal membrane potential and excitability. Some studies also suggest that formamidines may inhibit the activation of calcium ion channels. osu.edu
Comparative Mechanistic Analyses Across Diverse Pest Taxa
Formamidine insecticides are known for their effectiveness against a range of pests, particularly mites and ticks (acarines), as well as certain insect species, including some lepidopteran pests. semanticscholar.orgwikipedia.org This spectrum of activity suggests that the primary molecular target, the octopamine receptor, is conserved across these diverse arthropod taxa. However, the degree of sensitivity to formamidines can vary between different species, which may be attributable to differences in receptor subtypes, metabolic pathways, or other physiological factors.
The effectiveness of formamidines against pests that have developed resistance to other classes of insecticides highlights their distinct mode of action. oup.comnih.gov This makes them a valuable tool in resistance management programs. The table below provides a general overview of the pest taxa targeted by formamidine insecticides.
| Pest Taxa | Examples | General Efficacy |
| Acarina (Mites and Ticks) | Spider mites, cattle ticks | High |
| Lepidoptera (Moths and Butterflies) | Certain early instars and eggs | Moderate to High |
| Other Insect Orders | Varies by species | Variable |
Environmental Fate and Biogeochemical Cycling of Chloromebuform
Degradation Pathways in Environmental Compartments
The breakdown of chloromebuform in the environment occurs through various processes, including biological and abiotic transformations.
Soil Degradation: Oxidative Transformations, Hydrolysis, Dealkylation, and Aromatic Ring Cleavage
In soil, the degradation of this compound involves hydrolytic cleavage of the chlorobutynyl group, followed by the decomposition of the resulting carbamic acid, leading to the evolution of CO2 and the formation of 3-chloroaniline (B41212). scribd.com The duration of residual activity in soil following application has been reported to be approximately 2 to 3 months. scribd.com
Aquatic Degradation: Microbial Processes and Photolytic Transformations
Degradation of this compound in aquatic systems is primarily attributed to microbial processes. scribd.com While stable against abiotic degradation in water, its half-life in biologically active aquatic systems is reported to be 4 to 11 weeks. scribd.com
Photolysis can also contribute to the transformation of organic compounds in water, particularly under sunlight or UV irradiation. chemsafetypro.comgoogle.comgoogle.comgoogleapis.com For this compound, photolysis has been shown to produce seven detectable metabolites, with reported half-lives ranging from 18 to 120 days, depending on the specific conditions. scribd.com
Atmospheric Transformation Pathways and Volatilization from Environmental Surfaces
Environmental Mobility and Distribution Dynamics
The movement and distribution of this compound in the environment are governed by its interactions with soil and water.
Soil Adsorption, Desorption, and Leaching Potential
Soil adsorption is a key process influencing the mobility of chemicals in the terrestrial environment. Compounds that are strongly adsorbed to soil particles are less likely to leach into groundwater. This compound is indicated to have low leaching potential. scribd.com The adsorption and desorption behavior of a compound in soil are often quantified by adsorption coefficients such as Kd and Koc. While specific values for this compound were not found in the search results, these coefficients are influenced by soil properties such as organic carbon content and clay content. herts.ac.uk The low leaching potential suggests that this compound is likely to have moderate to high adsorption to soil particles.
Transport in Hydrological Systems and Sediment Interactions
Transport of this compound in hydrological systems involves its movement in surface water and potential interaction with sediments. In aquatic systems, this compound can be removed from the water column by adsorption to sediment. scribd.com The interaction with sediment can influence its persistence and availability in the aquatic environment. The half-life in water-sediment systems has been reported. scribd.com
Environmental Fate Data for this compound
| Property | Value (approximate) | Compartment | Notes/Conditions | Source |
| Soil DT₅₀ | 3-4 weeks | Loamy/Humous sandy soil | Aerobic conditions | scribd.com |
| Soil Residual Activity Duration | 2-3 months | Soil | Following application at 3 l/ha | scribd.com |
| Aquatic DT₅₀ | 4-11 weeks | Water | Biologically active systems | scribd.com |
| Photolysis DT₅₀ | 18-120 days | Water | Depending on conditions, produces 7 metabolites | scribd.com |
| Water-sediment DT₅₀ | 27-77 hours | Water-sediment | scribd.com | |
| Leaching Potential | Low | Soil | Based on GUS index (value not provided) | scribd.com |
Note: DT₅₀ represents the time taken for 50% degradation.
Known Metabolites
While the search results mention the formation of 3-chloroaniline in soil degradation scribd.com and seven detectable metabolites from photolysis in water scribd.com, detailed information on the specific structures and properties of all metabolites was not available.
Bioavailability and Potential for Accumulation in Non-Target Biota
Specific research findings detailing the bioavailability and potential for accumulation of this compound in non-target biota were not extensively available within the provided sources. Generally, the bioavailability and accumulation of hydrophobic organic chemicals (HOCs) in organisms are influenced by their partitioning behavior. HOCs tend to partition into the lipid tissues of organisms. dren.mil The Biota-Sediment Accumulation Factor (BSAF) is a metric used to assess the potential for chemicals to accumulate in organisms from sediment, calculated as the ratio of the lipid-normalized concentration in the organism to the organic carbon-normalized concentration in the sediment. dren.mil The concentration of organic carbon in sediment can affect bioavailability, as HOCs preferentially partition into this material. dren.mil While these principles apply to hydrophobic compounds, specific data applying them to this compound was not found in the provided materials.
Identification and Persistence of Metabolites in Environmental Matrices
The persistence of a chemical in the environment is a key factor in assessing potential long-term exposure and ecological risk. nih.govconcawe.eu Persistence is often evaluated based on degradation half-lives in various environmental compartments such as water, soil, and sediment. concawe.eucefic-lri.org
Characterization of Primary and Secondary Degradation Products
Research on this compound has indicated the existence of degradation products. scribd.com However, the specific characterization of these primary and secondary degradation products, including their chemical structures and properties, was not detailed in the provided search results. The identification of metabolites in environmental samples can be analytically challenging, particularly for trace amounts of compounds in complex matrices. nih.gov
Environmental Half-Life and Persistence Modeling
Limited data on the environmental half-life of this compound was found in the provided sources. One source indicates a DT50 (disappearance time 50%) in loamy and humous sandy soils of approximately 34 weeks. scribd.com
Environmental persistence assessment often involves determining degradation half-lives (DegT50) or disappearance half-lives (DT50) in relevant environmental media under environmentally realistic conditions through simulation tests (e.g., OECD guidelines). nih.govsmithers.com These half-lives are compartment-specific and can be influenced by environmental factors such as temperature and microbial activity. concawe.eu Persistence criteria for regulatory purposes are often based on these compartment-specific half-lives. concawe.eucefic-lri.org
Advanced Analytical Methodologies for Chloromebuform Detection and Quantification
Chromatographic Techniques for Residue Analysis
Chromatographic techniques are fundamental in separating chloromebuform from matrix components before detection and quantification.
Gas Chromatography (GC) Applications in Environmental Samples
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile organic compounds and is widely applied in environmental analysis for detecting pollutants, including pesticides. researchgate.net GC methods for chlorinated hydrocarbons in water and soil samples have been developed, providing detection at ppb concentrations. epa.gov The use of capillary columns in GC offers improved resolution, better selectivity, increased sensitivity, and faster analysis compared to packed columns. researchgate.netepa.gov Electron capture detectors (ECD) are frequently used with GC for the detection and quantification of organochlorine compounds at trace levels in environmental and biological samples due to their high sensitivity towards halogenated organic compounds. researchgate.net While direct information on GC applications specifically for this compound in environmental samples is limited in the provided results, GC is a suitable technique for compounds like this compound that can be volatilized without degradation.
Hyphenated Techniques: GC-MS, LC-MS, and LC-MS/MS for Enhanced Selectivity and Sensitivity
Hyphenated techniques combine the separation power of chromatography with the identification and quantification capabilities of mass spectrometry, offering enhanced selectivity and sensitivity for complex samples.
GC-MS couples Gas Chromatography with Mass Spectrometry. This combination is widely used for the analysis of organic compounds, including in environmental studies. researchgate.netresearchgate.netnih.gov GC-MS analysis can provide both qualitative identification based on mass spectra and quantitative determination. researchgate.netnih.gov For instance, GC-MS has been used to analyze chloroform (B151607) soluble water extractives. researchgate.net
LC-MS combines Liquid Chromatography with Mass Spectrometry. This technique is particularly useful for analyzing larger and non-volatile molecules. thermofisher.com LC-MS offers broad sample coverage and can separate isomers that might not be differentiated by MS alone. thermofisher.com
LC-MS/MS, Liquid Chromatography coupled with tandem Mass Spectrometry, is a highly sensitive and selective technique for detecting target analytes in trace quantities within complex matrices. nih.govmeasurlabs.comeag.com This technique utilizes multiple stages of mass analysis, providing increased confidence in identification and improved sensitivity through the monitoring of specific fragmentation patterns. measurlabs.comeag.com LC-MS/MS has been successfully applied for the determination of various residues in complex samples, such as antibiotic residues in aquatic products. nih.gov The fragmentation in tandem mass spectrometry allows for the characterization of complex organic molecules and their differentiation from compounds with similar mass-to-charge ratios. measurlabs.com
The application of these hyphenated techniques to this compound analysis would involve optimizing chromatographic separation conditions (GC or LC) and mass spectrometric parameters (ionization mode, fragmentation, and detection ions) to achieve optimal performance for the specific matrix being analyzed.
Optimized Sample Preparation and Extraction Protocols
Effective sample preparation is a critical step before chromatographic analysis to isolate the target analyte from the sample matrix, remove interferences, and potentially concentrate the analyte, thereby improving the accuracy, sensitivity, and longevity of the analytical system. ull.esphenomenex.comscharlab.com
Solid-Phase Extraction (SPE) and Microextraction Techniques
Solid-Phase Extraction (SPE) is a widely used sample preparation technique for the clean-up and concentration of target analytes from various matrices, including environmental samples, food, and biological fluids. actascientific.comphenomenex.comscharlab.comavantorsciences.com SPE utilizes a solid sorbent material to selectively retain the analyte of interest or remove interfering compounds based on their chemical properties and interactions with the sorbent. scharlab.comavantorsciences.combiotage.com The process typically involves conditioning the sorbent, loading the sample, washing to remove interferences, and eluting the retained analyte. scharlab.com Different types of sorbents are available, including silica-based materials with various functional groups (e.g., C18, polar, ion exchange, mixed-mode) to achieve different retention mechanisms. avantorsciences.combiotage.com SPE has been employed for the concentration and clean-up of pesticide residues in water samples prior to HPLC analysis. actascientific.com
Microextraction techniques are miniaturized sample preparation methods that aim to reduce solvent consumption, sample size, and extraction time while achieving high preconcentration factors. ull.esnih.govmdpi.com These techniques are gaining popularity due to their alignment with green chemistry principles. ull.esmdpi.com Examples of microextraction techniques include solid-phase microextraction (SPME) and liquid-phase microextraction (LPME), such as dispersive liquid-liquid microextraction (DLLME). ull.esnih.govmdpi.com SPME involves the extraction of analytes onto a solid phase coated on a fiber. nih.govrsc.org Microextraction techniques are applied in various fields, including environmental analysis and forensic toxicology. nih.govmdpi.com While specific applications for this compound are not detailed in the provided results, these techniques offer potential for efficient and environmentally friendly sample preparation for its analysis, especially for samples with complex matrices or when limited sample volume is available.
QuEChERS Method Optimization for Complex Environmental Matrices
The QuEChERS method (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a popular sample preparation technique widely used for the multi-residue analysis of pesticides in food and agricultural products, and its application has expanded to environmental matrices. phenomenex.comnih.govsepscience.comchromatographyonline.comresearchgate.netwaters.com The method typically involves extracting the analytes from the sample matrix using an organic solvent (commonly acetonitrile) in the presence of salts, which induce phase separation and help in partitioning the analytes into the organic layer. nih.govsepscience.comchromatographyonline.comresearchgate.netwaters.com This is followed by a clean-up step using dispersive solid-phase extraction (dSPE), where small amounts of sorbent materials (such as PSA, C18, or GCB) are added to the extract to remove matrix interferences like organic acids, sugars, and pigments. nih.govsepscience.comresearchgate.netwaters.com
Optimization of the QuEChERS method for complex environmental matrices involves adjusting parameters such as the type and amount of extraction solvent, the salt mixture composition, and the type and amount of dSPE sorbents to achieve optimal recovery and matrix effect reduction for the target analyte and matrix. nih.govsepscience.com For instance, the amount of water in the sample matrix can influence the extraction efficiency, and for samples with low water content, additional water may be added. waters.com The effectiveness of different sorbents in removing specific interferences needs to be considered during optimization. nih.govwaters.com Studies have shown that optimized QuEChERS methods coupled with GC-MS/MS can provide satisfactory recoveries and low matrix effects for pesticide residue analysis in complex matrices like edible insects. nih.gov The QuEChERS method's advantages include its simplicity, speed, reduced solvent consumption, and suitability for high-throughput analysis. nih.govsepscience.comchromatographyonline.com
Spectroscopic and Other Advanced Detection Approaches
UV-Visible Spectroscopy for Quantitative and Qualitative Analysis
UV-Visible (UV-Vis) spectroscopy is a widely used analytical technique for both quantitative and qualitative analysis of organic and inorganic compounds researchgate.nettechnologynetworks.comazooptics.com. It measures the absorption or transmission of light in the ultraviolet and visible regions of the electromagnetic spectrum (typically 100 to 900 nm) azooptics.com. This absorption is a result of electronic transitions within the molecule, specifically the promotion of electrons from lower energy orbitals to higher energy orbitals researchgate.netmsu.edulibretexts.org.
For a compound to absorb in the UV-Vis region, it must contain chromophores, which are functional groups with electrons that can be excited by UV or visible light msu.edulibretexts.org. The intensity of the absorption is directly proportional to the concentration of the analyte in the solution, as described by the Lambert-Beer law (A = εbc), where A is absorbance, ε is the molar absorptivity, b is the path length, and C is the concentration researchgate.netupi.edu. This relationship makes UV-Vis spectroscopy suitable for quantitative analysis, allowing for the determination of the concentration of this compound in a sample if its molar absorptivity at a specific wavelength is known.
Nuclear Magnetic Resonance (NMR) for Metabolite Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the molecular structure and chemical composition of a sample sigmaaldrich.comwikipedia.org. It is particularly valuable for the structural elucidation of metabolites, which are the products of metabolic processes involving a parent compound hyphadiscovery.comfrontiersin.orgnih.govnih.gov. NMR provides detailed information about the arrangement of atoms within a molecule by analyzing the magnetic properties of atomic nuclei, such as 1H and 13C, when placed in a strong magnetic field sigmaaldrich.comwikipedia.org.
The principle of NMR relies on the fact that certain atomic nuclei possess a nuclear spin sigmaaldrich.comwikipedia.org. When a sample containing these nuclei is placed in a magnetic field and irradiated with radiofrequency pulses, the nuclei can absorb energy and transition to higher energy spin states sigmaaldrich.comwikipedia.org. The frequency at which this absorption occurs (the resonance frequency) is dependent on the type of nucleus and its local chemical environment wikipedia.org.
Key parameters obtained from NMR spectra that are crucial for structural elucidation include chemical shifts, spin-spin coupling, and signal intensities wikipedia.org.
Chemical Shift: The chemical shift (δ) indicates the electronic environment of a nucleus and is influenced by nearby electronegative atoms or electron-donating/withdrawing groups sigmaaldrich.com. Different types of protons or carbons in a molecule will have distinct chemical shifts, providing information about their functional group environment.
Spin-Spin Coupling: Spin-spin coupling, or splitting of NMR signals, arises from the interaction between the magnetic spins of neighboring nuclei sigmaaldrich.comwikipedia.org. The pattern and magnitude of this splitting provide information about the connectivity of atoms within the molecule wikipedia.org.
Signal Intensity: The intensity (integration) of a signal in a 1H NMR spectrum is proportional to the number of nuclei giving rise to that signal, which helps in determining the relative number of different types of protons in the molecule.
Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, provide even more detailed information about through-bond and through-space correlations between nuclei, which are essential for piecing together the complete molecular structure hyphadiscovery.com. These techniques are particularly useful for elucidating the structures of unknown metabolites, often in complex mixtures hyphadiscovery.comnih.govnih.gov.
While the consulted literature mentions this compound in lists of compounds that can be analyzed by NMR oapi.intgoogleapis.commysciencework.comgoogle.comjustia.com, specific NMR spectral data (e.g., 1H and 13C chemical shifts, coupling constants) for this compound or its potential metabolites were not found. However, based on the general application of NMR in metabolite studies, this technique would be indispensable for determining the structures of any metabolic products of this compound, providing crucial details about modifications to the parent molecule such as hydroxylation, conjugation, or cleavage. The use of high-field NMR instruments and cryoprobes can enable the analysis of small quantities of purified metabolites hyphadiscovery.com.
Mechanisms of Pest Resistance to Chloromebuform and Management Strategies
Biochemical Mechanisms of Resistance Development
Biochemical mechanisms of resistance involve the increased ability of pests to detoxify or sequester the insecticide before it reaches its target site. This is often mediated by enhanced activity or overexpression of specific enzyme families. scielo.brmdpi.com
Enhanced Detoxification Enzyme Activity (e.g., Esterases, Cytochrome P450 Monooxygenases, Glutathione (B108866) S-transferases)
Increased activity of detoxification enzymes is a primary mechanism of metabolic resistance to insecticides. Three major superfamilies of enzymes are commonly implicated: esterases, cytochrome P450 monooxygenases (CYP450s), and glutathione S-transferases (GSTs). scielo.brmdpi.comnih.govmodares.ac.ir These enzymes can metabolize insecticides into less toxic compounds, facilitating their excretion.
Esterases: These enzymes are involved in hydrolyzing ester bonds in insecticide molecules. Enhanced esterase activity can lead to the breakdown of insecticides like organophosphates and carbamates. scielo.brwikipedia.orgabap.co.inbiorxiv.orgguidetopharmacology.orgmdpi.com Studies have shown increased esterase activity associated with insecticide resistance in various pest species. plos.orgscielo.brmdpi.com
Cytochrome P450 Monooxygenases (CYP450s): This is a large and diverse superfamily of enzymes involved in the oxidative metabolism of a wide range of xenobiotics, including insecticides. mdpi.comnih.govbiotransformer.caresearchgate.netresearchgate.netuu.nlbioinformation.net Upregulation of CYP450 genes and increased enzyme activity are frequently linked to metabolic resistance across different insecticide classes. plos.orgmdpi.commodares.ac.ir
Glutathione S-transferases (GSTs): GSTs play a crucial role in phase II detoxification by catalyzing the conjugation of glutathione to electrophilic centers on insecticide molecules, making them more water-soluble and easier to excrete. mdpi.comnih.govmitoproteome.orgcambridge.orgresearchgate.netresearchgate.netcambridge.org Increased GST activity and gene overexpression have been observed in insecticide-resistant populations. scielo.brmdpi.comcambridge.org
While the specific role of these enzymes in chloromebuform resistance is not detailed in the provided search results, the general principles of metabolic resistance mediated by these enzyme families are well-established for other insecticides, including organochlorines. scielo.brmdpi.comnih.gov
Target Site Insensitivity: Receptor Modifications and Genetic Mutations
Target site insensitivity occurs when modifications to the protein that the insecticide binds to reduce the insecticide's ability to exert its toxic effect. This can be caused by genetic mutations in the gene encoding the target protein. cdc.govresearchgate.netnih.govfrontiersin.org
Insecticides typically act by binding to specific molecular targets in the pest's nervous system or other vital systems. For instance, many neurotoxic insecticides target ion channels or enzymes involved in neurotransmission. scielo.brnih.govfrontiersin.org Mutations in the genes encoding these target proteins can alter their structure, reducing the binding affinity of the insecticide. researchgate.netnih.gov
Examples of target site resistance mechanisms include mutations in:
Voltage-gated sodium channels, which are targets for organochlorine and pyrethroid insecticides (leading to kdr resistance). cdc.govnih.gov
Acetylcholinesterase (AChE), the target for organophosphate and carbamate (B1207046) insecticides, resulting in insensitive AChE. scielo.brcdc.govnih.govfrontiersin.org
GABA receptors, targeted by cyclodiene organochlorines and fiproles. researchgate.netfrontiersin.org
Although specific target sites for this compound are not explicitly mentioned in the search results, as an organochloride insecticide herts.ac.uk, it is plausible that target site modifications, particularly in ion channels, could contribute to resistance. cdc.govresearchgate.netnih.gov
Genetic and Molecular Basis of Resistance
Insecticide resistance is primarily a heritable trait, meaning it is encoded in the pest's genes. The development and spread of resistance are driven by genetic changes and their transmission within populations. frontiersin.orgnih.gov
Gene Amplification and Transcriptional Regulation of Resistance Genes
Increased production of detoxification enzymes can be achieved through various genetic mechanisms, including gene amplification and changes in transcriptional regulation. mdpi.commodares.ac.irpeercommunityjournal.orgresearchgate.netthermofisher.com
Gene Amplification: This involves an increase in the copy number of genes encoding detoxification enzymes. peercommunityjournal.orgresearchgate.netthermofisher.com Having multiple copies of a resistance gene can lead to increased production of the corresponding enzyme, enhancing the pest's ability to metabolize the insecticide. Gene amplification is a known mechanism contributing to resistance to various drugs and pesticides. thermofisher.comnih.govescholarship.org
Transcriptional Regulation: Changes in the regulation of gene expression can lead to increased transcription of detoxification enzyme genes, resulting in higher levels of mRNA and subsequent protein production. mdpi.commodares.ac.ir This can involve mutations in regulatory regions of the genes or changes in the activity of transcription factors. mdpi.com
These genetic alterations lead to the observed increases in enzyme activity discussed in Section 6.1.1. mdpi.commodares.ac.ir
Population Genetics of Resistance Alleles and Their Distribution
The emergence and spread of insecticide resistance within a pest population are governed by principles of population genetics. plos.orgcornell.eduresearchgate.net Resistance is initially likely to be present at a low frequency in a susceptible population due to spontaneous mutations or migration. frontiersin.orgresearchgate.net
When an insecticide is applied, individuals carrying resistance alleles have a selective advantage, as they are more likely to survive and reproduce. frontiersin.orgresearchgate.net This selective pressure leads to an increase in the frequency of resistance alleles in the population over time. plos.orgresearchgate.net The rate at which resistance spreads depends on factors such as the initial frequency of resistance alleles, the fitness cost associated with resistance in the absence of insecticide, the mode of inheritance of resistance, and gene flow between populations. plos.orgresearchgate.net
Population genetic studies can track the distribution and frequency of resistance alleles within and between pest populations, providing insights into the spatial and temporal dynamics of resistance evolution. plos.orgfrontiersin.org
Evolutionary Dynamics and Dissemination of Resistance in Pest Populations
The evolution of insecticide resistance is a classic example of rapid adaptation driven by strong selection pressure. frontiersin.orgnih.gov The continuous application of an insecticide favors the survival and reproduction of resistant individuals, leading to a directional selection for resistance traits. frontiersin.orgresearchgate.net
The dissemination of resistance within and between pest populations can occur through various mechanisms:
Vertical Transmission: Resistance alleles are passed from parent to offspring. frontiersin.org
Migration and Gene Flow: Movement of resistant individuals or the exchange of genetic material between populations can spread resistance alleles to new areas. plos.orgnih.govbiorxiv.org
Horizontal Gene Transfer: In some cases, resistance genes can be transferred between individuals through mechanisms like plasmids or other mobile genetic elements, although this is more commonly associated with antibiotic resistance in bacteria. frontiersin.orgfrontiersin.orgbiorxiv.orgbiorxiv.orgnih.govnih.gov
Innovative Strategies for Resistance Management in Agricultural Ecosystems
Effective resistance management for pesticides like this compound requires proactive and adaptive strategies that extend the useful life of the compound and minimize the impact of resistance on crop production. These strategies aim to reduce the selection pressure that drives the evolution of resistant pest populations.
Comprehensive Resistance Monitoring and Surveillance Programs
Comprehensive monitoring and surveillance programs are foundational to understanding the status of pest susceptibility to insecticides such as this compound and informing resistance management decisions. These programs involve the systematic collection of data on pest populations and their responses to specific pesticides over time and across different geographical areas.
Key aspects of effective monitoring include developing reliable test methods to determine the sensitivity of target pests to the active substance before widespread use and for tracking shifts in response subsequently. Monitoring should ideally cover a sufficient number of pest populations to assess the distribution of practical resistance. The data gathered from surveillance efforts are vital for evaluating the effectiveness of existing management strategies and identifying when modifications or new approaches are necessary. Early detection of resistance through robust monitoring allows for timely intervention, potentially preventing widespread control failures.
While the general principles of resistance monitoring are well-established and applied to various insecticides, specific detailed research findings or dedicated large-scale surveillance programs focused solely on monitoring pest resistance to this compound were not prominently found in the consulted literature. However, the principles of monitoring pest susceptibility, as applied to other insecticides and antimicrobial agents, are directly relevant to the sustainable use of this compound.
Integration of this compound within Multi-Modal Integrated Pest Management (IPM) Approaches to Delay Resistance
Integrating chemical controls like this compound within broader Integrated Pest Management (IPM) approaches is a critical strategy for delaying the development of resistance. IPM is an ecosystem-based strategy that employs a combination of techniques to manage pest populations below economically damaging levels while minimizing risks to human health and the environment.
A core principle of IPM in the context of resistance management is the diversification of control tactics. Relying solely on a single pesticide, regardless of its initial efficacy, exerts strong selection pressure for resistance to that specific mode of action. By integrating this compound with other control methods, the frequency of exposure of pest populations to this specific compound is reduced, thereby slowing the selection for resistant individuals.
Multi-modal IPM approaches that can complement the use of this compound include:
Cultural Controls: Practices such as crop rotation, optimizing planting and harvesting times, and managing host plant residues can disrupt pest life cycles and reduce pest pressure, lessening the need for chemical intervention.
Biological Controls: Utilizing natural enemies of pests, including predators, parasitoids, and pathogens, can help regulate pest populations. Conserving and enhancing populations of beneficial organisms reduces reliance on insecticides.
Host Plant Resistance: Cultivating crop varieties that are inherently less susceptible to pest damage can significantly contribute to pest management and reduce the need for chemical applications.
Mechanical and Physical Controls: Methods such as trapping, physical barriers, or targeted removal of pests can be employed to reduce pest numbers.
Rotation of Insecticides with Different Modes of Action: When chemical control is necessary, rotating the use of this compound with insecticides from different Mode of Action (MoA) groups is crucial. This prevents successive generations of pests from being exposed to compounds with the same biological site of action, thereby mitigating the development of cross-resistance.
Ecological and Environmental Impact Research of Chloromebuform
Effects on Non-Target Organisms in Terrestrial Ecosystems (e.g., beneficial insects, soil microorganisms)
Studies on the impact of Chloromebuform on terrestrial non-target organisms indicate specific effects on certain insect populations. Notably, this compound is reported as not toxic to bees google.com. This finding suggests a degree of selectivity concerning this particular group of beneficial insects.
Regarding the fate of this compound in soil, research indicates a certain level of persistence. In loamy and humous sandy soils, the dissipation half-life (DT50) of this compound is approximately 34 weeks google.com. This suggests that the compound can persist in these soil types for several months, which could have implications for soil-dwelling organisms and the wider terrestrial ecosystem over time.
Impacts on Aquatic Ecosystems and Organisms (e.g., aquatic invertebrates, algal communities)
Information regarding the specific impacts of this compound on aquatic ecosystems and the organisms within them, such as aquatic invertebrates and algal communities, appears limited in the available data. According to one source, specific acute (48 hour EC₅₀) and chronic (21 day NOEC) toxicity data for temperate and tropical freshwater aquatic invertebrates, as well as acute toxicity data for aquatic crustaceans (96 hour LC₅₀), were not found or available in that record herts.ac.uk.
The lack of readily available specific toxicity data makes a detailed assessment of this compound's impact on aquatic invertebrates and algal communities challenging based on the current information.
Computational and Theoretical Studies of Chloromebuform
Molecular Docking and Ligand-Target Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) to another (the receptor) when bound to each other to form a stable complex. mdpi.comresearchgate.net This method is widely used in drug discovery and chemical biology to understand potential interactions between small molecules and biological targets, such as proteins or enzymes. mdpi.comarxiv.orgfrontiersin.org By simulating the binding process, molecular docking can estimate the binding affinity and identify key residues involved in the interaction. researchgate.net
While general principles and methodologies for molecular docking and ligand-target interaction modeling are well-established mdpi.comfrontiersin.orgdrughunter.com, specific published studies detailing the molecular docking of Chloromebuform with particular biological targets were not found in the search results. However, the compound's historical use as an insecticide and acaricide suggests potential interactions with biological macromolecules in target pests. Computational docking studies could be employed to explore these potential interactions and identify putative protein targets. The process typically involves preparing the 3D structures of both the ligand (this compound) and the target protein, followed by running docking simulations using specialized software. The results would include predicted binding poses and interaction energies, providing insights into how this compound might exert its effects at a molecular level.
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Profiling
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential tools for investigating the electronic structure and reactivity of molecules. northwestern.edumdpi.comrsc.orgfrontiersin.org DFT allows for the calculation of various molecular properties, including molecular orbitals (such as HOMO and LUMO), electrostatic potential, and reactivity descriptors like chemical hardness and softness. mdpi.comrsc.orgresearchgate.net These properties provide insights into a molecule's stability, its propensity to react with other species, and the potential sites within the molecule where reactions are likely to occur. mdpi.comresearchgate.net
DFT calculations can determine the optimized molecular geometry, bond lengths, and angles of this compound. By analyzing the frontier molecular orbitals (HOMO and LUMO), researchers can understand the molecule's electron-donating and electron-accepting capabilities, which are crucial for predicting its reactivity. researchgate.net The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is often correlated with chemical stability and reactivity; a smaller gap generally indicates higher reactivity. researchgate.net
While specific DFT studies on this compound were not identified in the search results, the application of these methods to similar organochloride and formamidine (B1211174) compounds is common in computational chemistry. ufrgs.br Such studies on this compound would involve optimizing its molecular structure using appropriate DFT functionals and basis sets, followed by the calculation of electronic properties and reactivity descriptors. This theoretical profiling can help in understanding its intrinsic chemical behavior and potential transformation pathways.
In Silico Environmental Fate Prediction Models and Simulation
In silico environmental fate prediction models are computational tools used to estimate how a chemical substance will behave and persist in the environment. researchgate.netnih.govidener.aid-nb.info These models utilize the chemical structure and physicochemical properties of a compound to predict various environmental processes, including biodegradation, hydrolysis, photolysis, adsorption to soil and sediments, and bioaccumulation. researchgate.netnih.govd-nb.infonih.gov Quantitative Structure-Activity Relationships (QSARs) and Quantitative Structure-Biodegradation Relationships (QSBRs) are often employed in these models to correlate structural features with environmental endpoints. researchgate.netnih.govd-nb.info
For this compound, in silico models can predict its potential persistence in different environmental compartments (water, soil, air), its susceptibility to degradation by microorganisms or abiotic processes, and its potential to accumulate in organisms. researchgate.netnih.govd-nb.infonih.gov Given that this compound is an obsolete organochloride insecticide herts.ac.uk, assessing its environmental fate through computational simulations is particularly relevant for understanding its legacy in the environment.
Commonly used in silico platforms and models for environmental fate prediction include those that estimate properties like the octanol-water partition coefficient (logP), water solubility (logS), and biodegradation half-life. nih.govd-nb.infonih.gov These predicted properties are then used to simulate the chemical's distribution and persistence in various environmental scenarios. nih.govd-nb.info While no specific in silico environmental fate study on this compound was found in the search results, the application of these widely available predictive tools could provide valuable estimations of its environmental behavior. researchgate.netidener.aid-nb.info
Interactive Data Table: Predicted Physicochemical Properties (Illustrative Example based on general in silico models)
While specific data for this compound from the search results are limited to its basic chemical information herts.ac.uk, the following table illustrates the types of physicochemical properties that would typically be predicted using in silico methods for environmental fate assessment. These values are hypothetical for illustrative purposes based on general chemical properties and common in silico predictions for similar compounds, as no direct computational study on this compound was found.
| Property | Predicted Value (Illustrative) | Relevance to Environmental Fate |
| Log P (Octanol-Water Partition Coefficient) | ~3.5 | Indicates potential for bioaccumulation and adsorption to organic matter in soil/sediment. Higher values suggest greater lipophilicity. nih.govd-nb.infonih.gov |
| Water Solubility (logS) | Low | Affects concentration in aquatic environments and leaching potential. nih.govd-nb.infonih.gov |
| Biodegradation Half-life (Days) | Potentially Slow | Indicates persistence in the environment. Organochlorides can be resistant to rapid biodegradation. researchgate.netd-nb.info |
| Adsorption Coefficient (Koc) | Moderate to High | Predicts the extent of adsorption to soil and organic matter. Higher values mean stronger binding. d-nb.info |
Q & A
Basic Research Questions
Q. How should researchers design initial experiments to characterize Chloromebuform’s physicochemical properties?
- Methodological Answer :
Literature Review : Identify gaps in existing studies by analyzing prior publications on structurally analogous compounds. Cross-reference databases like PubMed or SciFinder for spectral data and synthesis protocols .
Analytical Techniques : Use high-performance liquid chromatography (HPLC) for purity assessment and nuclear magnetic resonance (NMR) for structural elucidation. Calibrate instruments using certified reference materials .
Replicability : Document all experimental conditions (e.g., temperature, solvent ratios) in a standardized format to ensure reproducibility .
- Example Workflow :
| Step | Objective | Tool/Method |
|---|---|---|
| 1 | Purity Analysis | HPLC with UV detection |
| 2 | Structural Confirmation | H NMR and C NMR |
| 3 | Stability Testing | Accelerated degradation studies under varied pH/temperature |
Q. What are best practices for collecting reproducible spectral data for this compound?
- Methodological Answer :
- Instrument Calibration : Validate equipment (e.g., FTIR, mass spectrometers) using NIST-traceable standards before data collection .
- Sample Preparation : Ensure uniform sample concentration and solvent selection to avoid artifacts. For example, use deuterated solvents for NMR to prevent signal interference .
- Data Reporting : Include metadata such as instrument model, software version, and acquisition parameters in supplementary materials .
Advanced Research Questions
Q. How can conflicting data on this compound’s bioactivity be resolved?
- Methodological Answer :
Data Triangulation : Compare results across multiple assays (e.g., in vitro cytotoxicity vs. in vivo efficacy) to identify methodological biases .
Statistical Reanalysis : Apply robust statistical models (e.g., mixed-effects regression) to account for variability in dose-response curves .
Replication Studies : Collaborate with independent labs to validate findings under identical protocols, mitigating lab-specific artifacts .
- Case Study Framework :
- **Contradiction**: Study A reports IC₅₀ = 10 μM (cell line X), while Study B finds IC₅₀ = 50 μM (cell line Y).
- **Resolution**:
- Verify cell line authentication and culture conditions.
- Test both cell lines under unified protocols to isolate variables [[20]].
Q. What strategies optimize this compound’s synthetic yield while minimizing impurities?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial design to evaluate interactions between reaction parameters (e.g., catalyst loading, temperature). For example:
| Factor | Level 1 | Level 2 |
|---|---|---|
| Temp. | 60°C | 80°C |
| Catalyst | 5 mol% | 10 mol% |
- Analytical Monitoring : Employ real-time HPLC to track intermediate formation and adjust conditions dynamically .
- Byproduct Mitigation : Introduce scavengers or gradient purification (e.g., flash chromatography) post-synthesis .
Q. How should researchers address discrepancies in this compound’s stability profiles across studies?
- Methodological Answer :
Environmental Control : Standardize storage conditions (e.g., humidity, light exposure) during stability testing .
Degradation Pathway Mapping : Use LC-MS to identify degradation products and correlate them with environmental stressors .
Meta-Analysis : Aggregate data from multiple studies to identify trends, such as accelerated degradation at pH < 3 .
Methodological Guidelines from Evidence
- Experimental Reproducibility : Follow journal-specific protocols for reporting methods (e.g., Beilstein Journal’s requirements for compound characterization) .
- Statistical Rigor : Define significance thresholds (e.g., p < 0.01) a priori and avoid overinterpreting marginal results .
- Ethical Data Collection : Ensure compliance with institutional review boards (IRBs) when using biological samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
